Przewaquinone A
描述
川木香醌 A 是一种亲脂性二萜醌,主要存在于植物川木香 中。 该化合物因其对血管收缩的强抑制活性而引起了广泛关注 。它以其独特的化学结构和生物活性而闻名,使其成为各个科学领域广泛研究的主题。
科学研究应用
川木香醌 A 具有广泛的科学研究应用,包括在化学、生物学、医学和工业中的应用。在化学中,它被用作研究二萜醌的模型化合物。 在生物学中,它已被证明可以抑制各种癌细胞系的增殖,包括乳腺癌细胞 。 在医学上,川木香醌 A 正在被研究其对心血管疾病和癌症的潜在治疗作用 。在工业中,它被用于开发新药和治疗剂。
作用机制
川木香醌 A 通过靶向特定的分子途径发挥其作用。 它抑制 PIM1 激酶,该激酶在癌细胞的细胞迁移和上皮间质转化 (EMT) 中起着至关重要的作用 。 通过阻断 ROCK2/STAT3 信号通路,川木香醌 A 有效地减少了细胞迁移并促进了平滑肌舒张 。这种作用机制使其成为治疗各种疾病(包括癌症和心血管疾病)的有希望的候选药物。
生化分析
Biochemical Properties
Przewaquinone A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to selectively inhibit PIM1, a type of kinase . The nature of these interactions involves the compound entering the PIM1 pocket, thereby triggering multiple interaction effects .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly suppresses the growth, migration, and Epithelial-Mesenchymal Transition (EMT) in the triple-negative breast cancer cell line, MDA-MB-231 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it potently inhibits PIM1 kinase at nanomolar concentrations . Both this compound and SGI-1776 (a specific PIM1 inhibitor) have been found to inhibit ROCK2/STAT3 signaling in MDA-MB-231 cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, a study found that compound 3a, a PEG-przewaquinone A conjugation, can significantly reduce brain ischemia-reperfusion damage dose-dependently in a rat model . This indicates the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, compound 3a was found to reduce brain ischemia-reperfusion damage dose-dependently in a rat model . This suggests that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
准备方法
合成路线和反应条件: 川木香醌 A 可以通过多个步骤合成,这些步骤涉及柱色谱法和生物测定引导的分馏方法。 合成目标化合物的分析数据与天然川木香醌 A 的分析数据相同 。 制备过程包括将化合物溶解在二甲基亚砜 (DMSO) 中,并使用各种溶剂和试剂来达到所需的纯度和浓度 。
工业生产方法: 川木香醌 A 的工业生产涉及从天然产物川木香 中提取。 该过程包括浸泡天然产物,然后使用高效液相色谱 (HPLC) 和其他先进技术进行分离和纯化 。
化学反应分析
反应类型: 川木香醌 A 会发生多种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物的结构和增强其生物活性至关重要。
常用的试剂和条件: 在涉及川木香醌 A 的反应中常用的试剂包括氧化剂、还原剂和各种溶剂,例如 DMSO。 反应条件通常涉及控制温度和 pH 值,以确保获得所需的结果 。
主要形成的产物: 川木香醌 A 反应形成的主要产物包括表现出增强的生物活性的各种衍生物。这些衍生物通常用于进一步的科学研究和应用。
相似化合物的比较
川木香醌 A 与其他类似化合物相比是独一无二的,因为它对血管收缩具有特定的抑制作用,并且具有强大的生物活性。 类似的化合物包括新川木香醌 A,它也是从丹参 中提取的,对各种癌细胞系表现出细胞毒活性 。 其他相关化合物包括丹参酮 I 和丹参酮 IIA,它们以其抗炎和抗肿瘤作用而闻名 。
类似化合物
- 新川木香醌 A
- 丹参酮 I
- 丹参酮 IIA
- 隐丹参酮
这些化合物具有相似的结构特性和生物活性,但川木香醌 A 由于其独特的作用机制和对血管收缩的特异性抑制作用而脱颖而出。
属性
IUPAC Name |
1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHVTERMWMYLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101345818 | |
Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76843-23-7 | |
Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Przewaquinone A and where is it found?
A1: this compound is a naturally occurring diterpene quinone primarily found in the roots of Salvia species, particularly Salvia przewalskii and Salvia miltiorrhiza. [, , , , ]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated potent cytotoxic effects against several human cancer cell lines, including lung cancer (A-427), urinary bladder cancer (5637), and breast cancer (MCF-7) cell lines. [] Additionally, it exhibits antibacterial activity against Gram-positive bacterial strains. [] Studies also suggest a potential role in inhibiting vascular contractions, possibly contributing to the cardiovascular benefits associated with Salvia przewalskii. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H22O5, and its molecular weight is 342.39 g/mol. [, ]
Q4: How is this compound typically isolated and purified from plant extracts?
A4: Various chromatographic techniques are employed for the isolation and purification of this compound. These include silica gel column chromatography, [, , ] macroporous resin chromatography, [] RP-C18 column chromatography, [] Sephadex LH-20 column chromatography, [, ] and high-speed countercurrent chromatography (HSCCC). [, ] Preparative HPLC is also utilized for final purification. []
Q5: Can you describe the structural characteristics of this compound based on spectroscopic data?
A5: The structure of this compound has been elucidated using various spectroscopic techniques, including IR, UV, 1H NMR, 13C NMR, FAB-MS, and NOESY. [, , , , , ] These analyses reveal key structural features such as a quinone moiety, a furan ring, and hydroxyl substitutions, confirming its classification as an abietane diterpenoid. []
Q6: Has the total synthesis of this compound been achieved?
A6: Yes, the total synthesis of this compound has been successfully accomplished. []
Q7: What are the major metabolites of Tanshinone IIA identified in rats and how are they formed?
A7: Research has identified twelve metabolites of Tanshinone IIA in rat bile, urine, and feces. [] These metabolites are primarily generated through two metabolic routes: hydroxylation and dehydrogenation. [] Among them, Tanshinone IIB, Hydroxytanshinone IIA, this compound, and Dehydrotanshinone IIA have been tentatively identified by comparing their chromatographic and mass spectral characteristics with standard compounds. []
Q8: Have any studies investigated the potential for this compound to induce or inhibit drug-metabolizing enzymes?
A8: While the provided research does not directly address the effects of this compound on drug-metabolizing enzymes, studies on the structurally similar compound Tanshinone IIA suggest a potential role in modulating drug metabolism. Specifically, research suggests that the hydrogenation of Dehydrotanshinone IIA and Tanshinone IIA, leading to the formation of metabolites M9 and M12, may be catalyzed by NAD(P)H: quinone acceptor oxidoreductase (NQO). []
Q9: Are there any known analytical methods for the characterization and quantification of this compound?
A9: Several analytical methods have been employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) with DAD detection, [] liquid chromatography-mass spectrometry (LC-MS), [, ] and high-performance liquid chromatography/multi-stage mass spectrometry (HPLC/MSn) are commonly used techniques. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。